1-(2,5-Difluorophenyl)hexan-1-amine
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Overview
Description
1-(2,5-Difluorophenyl)hexan-1-amine is an organic compound with the molecular formula C12H17F2N. It is characterized by the presence of a hexyl chain attached to a difluorophenyl group, making it a member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)hexan-1-amine typically involves the reaction of 2,5-difluorobenzene with hexylamine under controlled conditions. One common method is the nucleophilic substitution reaction, where the hexylamine acts as a nucleophile, replacing a leaving group on the difluorobenzene ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(2,5-Difluorophenyl)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the difluorophenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)hexan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)hexan-1-amine: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and biological activity.
1-(2,6-Difluorophenyl)hexan-1-amine: Another isomer with different fluorine positions, affecting its chemical and physical properties
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C12H17F2N |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)hexan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-5-12(15)10-8-9(13)6-7-11(10)14/h6-8,12H,2-5,15H2,1H3 |
InChI Key |
NMSYRTHLBRBEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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